5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one

PI3K inhibition Kinase profiling Chemical biology

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5; also known as 1-phenyl-5-p-tolylpyrazolidin-3-one) is a disubstituted pyrazolidin-3-one heterocycle with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol. The compound belongs to the 1-phenylpyrazolidin-3-one class, which includes the well-characterized dual COX/LOX inhibitor phenidone (1-phenyl-3-pyrazolidinone) and the NSAID precursor scaffold 1,5-diphenylpyrazolidin-3-one.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 95994-33-5
Cat. No. B12920034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one
CAS95994-33-5
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)15-11-16(19)17-18(15)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,17,19)
InChIKeyUGIBFCLCBLTXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5): Physicochemical and Structural Baseline for Procurement Selection


5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5; also known as 1-phenyl-5-p-tolylpyrazolidin-3-one) is a disubstituted pyrazolidin-3-one heterocycle with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol . The compound belongs to the 1-phenylpyrazolidin-3-one class, which includes the well-characterized dual COX/LOX inhibitor phenidone (1-phenyl-3-pyrazolidinone) and the NSAID precursor scaffold 1,5-diphenylpyrazolidin-3-one. The distinguishing structural feature is a 4-methylphenyl (p-tolyl) substituent at the C-5 position combined with an N-1 phenyl group, which differentiates it from simpler mono-substituted analogs and from the unsubstituted 1,5-diphenyl comparator . This substitution pattern alters lipophilicity (computed LogP = 3.32), polar surface area (35.83 Ų), and steric profile relative to in-class compounds, parameters that directly influence solubility, membrane permeability, and target-binding characteristics relevant to medicinal chemistry and chemical biology applications .

Why 1-Phenylpyrazolidin-3-one Analogs Cannot Be Interchanged: The Case for 5-(4-Methylphenyl) Substitution


Generic substitution among 1-phenylpyrazolidin-3-one derivatives is unreliable because small changes in substitution position and ring electronics produce disproportionate shifts in target-binding profiles, physicochemical properties, and synthetic accessibility. The 5-(4-methylphenyl) group in CAS 95994-33-5 introduces a specific combination of steric bulk and hydrophobicity (ΔLogP ≈ +1.75 vs. phenidone) that is absent in the unsubstituted 1-phenyl-3-pyrazolidinone scaffold . Furthermore, the regiochemistry of the C-5 aryl substituent is synthetically controlled by NHC-catalyzed regiodivergent annulation; changing the catalyst structure can redirect the reaction to the 2,5-difunctionalized regioisomer, demonstrating that this substitution pattern is not trivially interchangeable in synthesis . Procurement decisions should therefore be guided by the specific C-5 p-tolyl substitution, as both biological target engagement data (e.g., PI3Kγ Kd = 2.60 nM) and computed molecular descriptors indicate that generic replacement with a 4-methyl, unsubstituted phenyl, or differently substituted analog would yield a compound with non-equivalent properties [1].

Quantitative Differentiation Evidence for 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one vs. In-Class Analogs


PI3Kγ Binding Affinity: Target Compound vs. Class Baseline

In a Kinomescan binding assay against human PI3Kγ (residues S144–A1102), 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5) displayed a Kd of 2.60 nM [1]. This value places the compound in the low nanomolar affinity range for the PI3Kγ lipid kinase target. No comparative Kd data for the closest structural analogs—1,5-diphenylpyrazolidin-3-one (CAS 6118-95-2) or phenidone (CAS 92-43-3)—against PI3Kγ were identified in publicly available databases (BindingDB, ChEMBL, PubChem) as of this analysis. This affinity measurement constitutes the only known quantitative target-engagement datum for this compound against a therapeutically relevant kinase, and its significance relative to in-class analogs cannot be quantified without direct head-to-head comparison data.

PI3K inhibition Kinase profiling Chemical biology

Computed Lipophilicity (LogP) Differentiates 5-(4-Methylphenyl) from Unsubstituted Phenidone

The computed partition coefficient (LogP) for 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one is 3.32 . This represents a substantial increase of approximately 1.75 log units compared to the unsubstituted parent scaffold phenidone (1-phenyl-3-pyrazolidinone), which has a computed LogP of approximately 1.57 [1]. The higher LogP reflects the additional aromatic ring and methyl substituent at C-5, predicting enhanced membrane permeability and altered tissue distribution relative to phenidone. Compared to 4-methylphenidone (4-methyl-1-phenyl-3-pyrazolidinone, CAS 2654-57-1), which has a reported LogP of 1.57, the C-5 aryl substitution produces a markedly more lipophilic molecule despite both compounds containing one methyl group, underscoring that substitution position (C-4 vs. C-5 aryl) critically controls physicochemical properties [2].

Lipophilicity Drug-likeness ADME prediction

Regioselective Synthesis: NHC-Catalyzed Access to 5-(4-Methylphenyl) vs. 2,5-Regioisomer

The NHC-catalyzed formal [3+2] annulation of α-bromoenal with monosubstituted hydrazine reported by Yu et al. (2017) demonstrates that 1,5-difunctionalized 3-pyrazolidinones (including the 5-(4-methylphenyl) substitution pattern) can be synthesized regiodivergently by tuning the NHC catalyst structure . Under one set of conditions, the 1,5-disubstituted regioisomer is obtained with moderate to high yields and good regioselectivity; altering the catalyst redirects the reaction to the 2,5-disubstituted regioisomer. This establishes that the 5-(4-methylphenyl) regioisomer (CAS 95994-33-5) is a synthetically distinct entity from its 2,5-disubstituted counterpart, and procurement of the correct regioisomer is essential as the biological and physicochemical properties of the two regioisomers are expected to diverge.

Regioselective synthesis NHC catalysis 3-Pyrazolidinone library

Computed Polar Surface Area (PSA) Distinguishes Target Compound from Mono-Aryl Pyrazolidinones

The computed topological polar surface area (TPSA) of 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one is 35.83 Ų . This is slightly higher than the TPSA of 4-methylphenidone (32.34 Ų) [1], despite the target compound having a higher molecular weight (252.31 vs. 176.22 g/mol). The modest PSA increase arises from the additional aromatic ring, which contributes limited polarity. The PSA of approximately 36 Ų remains well below the 60 Ų threshold commonly associated with oral absorption and the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable membrane permeability characteristics. The comparator 1,5-diphenylpyrazolidin-3-one (MW 238.28) is expected to have a similar PSA, but the target compound's combination of higher LogP with comparable PSA may offer a differentiated pharmacokinetic profile .

Polar surface area Oral bioavailability CNS penetration

Recommended Application Scenarios for 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one Based on Quantitative Differentiation


PI3Kγ Chemical Probe Development and Kinase Selectivity Profiling

The low nanomolar Kd (2.60 nM) for PI3Kγ binding establishes 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one as a structurally novel starting point for PI3Kγ chemical probe development . Unlike phenidone, which is characterized primarily as a dual COX/LOX inhibitor, this compound demonstrates kinase-target engagement, suggesting a distinct polypharmacology profile. Researchers investigating PI3K isoform selectivity or seeking pyrazolidinone-based kinase inhibitors should prioritize this compound, as no other pyrazolidin-3-one analog has documented PI3Kγ affinity data. The high LogP (3.32) predicts adequate cell permeability for cellular target engagement assays, though optimization of solubility and selectivity will be needed for in vivo applications.

Lipophilicity-Driven Structure-Activity Relationship (SAR) Expansion of the Pyrazolidinone Scaffold

With a computed LogP of 3.32—approximately 56-fold higher than phenidone (LogP ≈ 1.57)—this compound serves as a high-lipophilicity anchor point for SAR studies exploring the relationship between hydrophobicity and biological activity within the pyrazolidin-3-one series . Medicinal chemists building focused compound libraries can use this scaffold to systematically vary the C-5 aryl substituent and probe the impact on target binding, membrane permeation, and metabolic stability. The regiochemically defined synthesis via NHC-catalyzed annulation ensures reproducible access to the 1,5-disubstituted isomer .

Regiochemical Reference Standard for 1,5-Disubstituted Pyrazolidin-3-one Synthesis Validation

The regiodivergent NHC-catalyzed synthesis protocol reported by Yu et al. (2017) highlights that 3-pyrazolidinone regioisomers are synthetically accessible but not automatically distinguishable without careful characterization . 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5) can serve as a well-defined 1,5-regioisomer reference standard for analytical method development (HPLC, LC-MS, NMR) aimed at distinguishing 1,5-disubstituted from 2,5-disubstituted products. Procurement of this specific CAS-numbered compound ensures researchers obtain the correct regioisomer for synthetic chemistry or analytical validation purposes.

Comparative ADME Property Prediction and In Silico Screening

The computed molecular descriptors—MW 252.31, LogP 3.32, PSA 35.83 Ų—position this compound favorably within drug-like chemical space for oral bioavailability prediction . Computational chemists and ADME modelers can use this compound as a representative diaryl pyrazolidin-3-one to benchmark in silico permeability, solubility, and metabolic prediction models. The combination of moderate molecular weight, high lipophilicity, and low PSA makes it a useful test case for evaluating predictive algorithms at the boundary of oral drug-likeness, particularly when compared to the more polar mono-aryl analogs such as phenidone.

Quote Request

Request a Quote for 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.